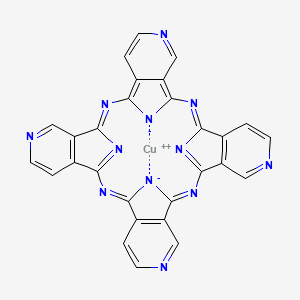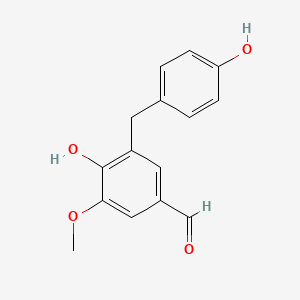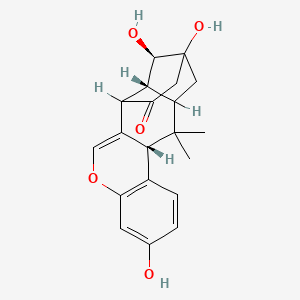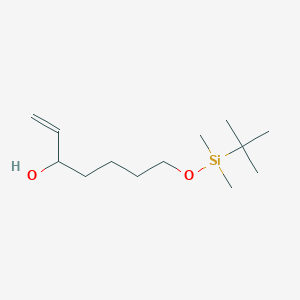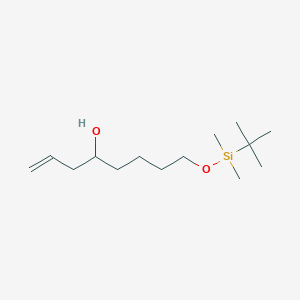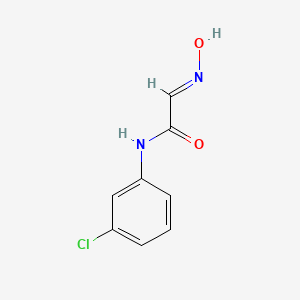
Amiodarone-d10 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amiodarone is a drug used for treating cardiac arrhythmias, with a persistent interaction with cellular membranes. It has a high membrane partition coefficient, implying a strong affinity for lipid bilayers (Trumbore et al., 1988).
Synthesis Analysis
The synthesis of amiodarone involves the iodination process, as described by Sion (1985), who prepared 125I Amiodarone through iodination in an alkaline medium and amination with N, N-diethyl 2-amino 1-chloroethane (Sion, 1985).
Molecular Structure Analysis
Cody and Luft (1989) conducted a crystallographic study to understand the structure of amiodarone hydrochloride. This study revealed the molecular conformation and compared it with other related compounds, providing insights into the drug's structural activity relationships (Cody & Luft, 1989).
Chemical Reactions and Properties
The metabolism of amiodarone has been a subject of extensive research. A study by Ha et al. (2001) identified a new hydroxylated metabolite of amiodarone, contributing to understanding its chemical reactions and metabolic pathways (Ha et al., 2001).
Physical Properties Analysis
The physical state of amiodarone, particularly its effects on membrane phospholipids, was investigated by Chatelain et al. (1986). Their study using fluorescence polarization highlighted how amiodarone influences the physical state of membrane phospholipids, providing insight into its physical properties (Chatelain et al., 1986).
Chemical Properties Analysis
Rahman et al. (2017) developed spectrophotometric methods for determining amiodarone hydrochloride in commercial dosage forms, shedding light on its chemical properties and facilitating its quantitative analysis (Rahman et al., 2017).
Applications De Recherche Scientifique
1. Amiodarone in Management of Tachyarrhythmias
Amiodarone hydrochloride has been recognized for its efficacy in controlling ventricular and supraventricular arrhythmias. Its antiarrhythmic efficacy is considered superior to most other drugs (Lee & Tai, 1997).
2. Development of New Amiodarone Formulations
Research has focused on developing new formulations of amiodarone to minimize adverse effects. PM101, a novel intravenous formulation, uses sulfobutylether-7-beta-cyclodextrin to solubilize amiodarone, potentially avoiding hypotensive risk associated with the commercial formulation (Cushing et al., 2009).
3. Enhancement of Oral Bioavailability
Studies have aimed at improving the solubility and bioavailability of amiodarone in its fasted state by producing its inclusion complex with sulfobutylether-β-cyclodextrin. This approach significantly improved solubility and reduced the food effect of amiodarone (Wang, Chen, & Ren, 2017).
4. Investigating Amiodarone in Membrane Interactions
Amiodarone's interaction with cellular membranes has been a focus of study. Using molecular mechanics and quantitative x-ray diffraction, researchers have investigated the structure and location of amiodarone in a membrane bilayer, contributing to the understanding of its mechanism of action (Trumbore et al., 1988).
5. Bioequivalence Studies
Clinical studies have been conducted to establish the bioequivalence of different amiodarone formulations. One such study compared PM101 with the conventional intravenous amiodarone, establishing their bioequivalence (Cushing, Adams, Cooper, Kowey, & Lipicky, 2009).
Safety And Hazards
Propriétés
Numéro CAS |
1261393-77-4 |
|---|---|
Nom du produit |
Amiodarone-d10 Hydrochloride |
Formule moléculaire |
C₂₅H₁₉D₁₀I₂NO₃·HCl |
Poids moléculaire |
655.373646 |
Synonymes |
2-butyl-3-benzofuranyl 4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl Ketone-d10; 2-Butyl-3-[3,5-diiodo-4-(2-diethylaminoethoxy)benzoyl]benzofuran-d10; 2-Butyl-3-benzofuranyl p-[(2-diethylamino)ethoxy]-m,m-diiodophenyl keto |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




